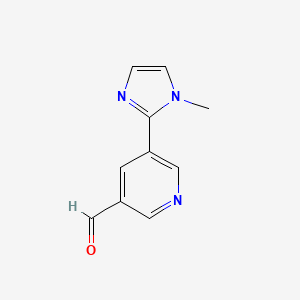
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazole ring, which is then methylated using methyl iodide . The resulting intermediate is then subjected to formylation using Vilsmeier-Haack reagent to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact .
化学反応の分析
Types of Reactions
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carboxylic acid.
Reduction: 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
科学的研究の応用
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde has diverse applications in scientific research:
作用機序
The mechanism of action of 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry . The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways .
類似化合物との比較
Similar Compounds
1-Methyl-1H-imidazole-5-carbaldehyde: Similar structure but lacks the pyridine ring.
2-(1-Methyl-1H-imidazol-2-yl)pyridine: Similar but lacks the aldehyde group.
Uniqueness
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde is unique due to the presence of both imidazole and pyridine rings along with an aldehyde group. This combination allows for versatile reactivity and a wide range of applications in different fields.
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
5-(1-methylimidazol-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-3-2-12-10(13)9-4-8(7-14)5-11-6-9/h2-7H,1H3 |
InChIキー |
MCIBXSPLYRDYMQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C2=CN=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


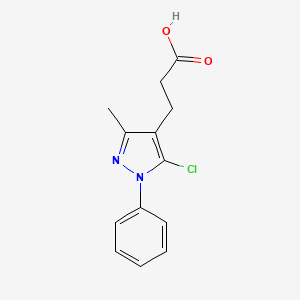
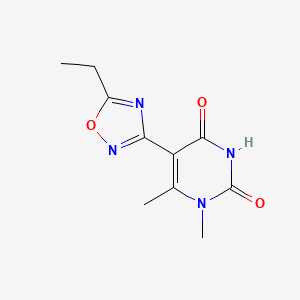
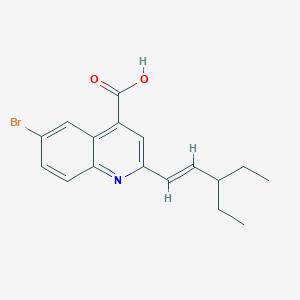
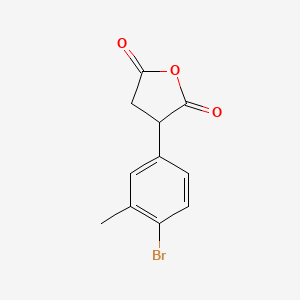
![6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13201575.png)

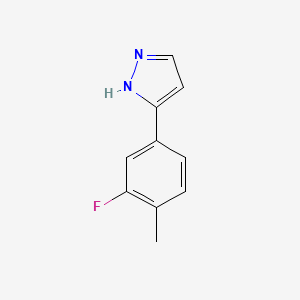
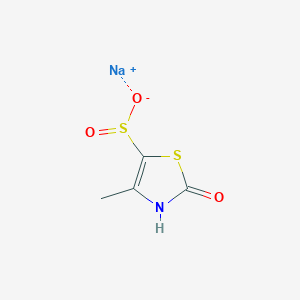
![Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201596.png)
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13201605.png)

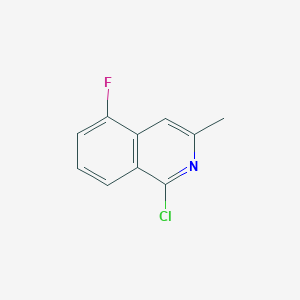
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile](/img/structure/B13201626.png)

